REACTION_CXSMILES
|
O1CCOCC1.Cl.[NH2:8][OH:9].[OH-].[Na+].C[O:13][C:14](=O)[CH:15]=[CH:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][S:24]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)(=[O:26])=[O:25])=[CH:19][CH:18]=1>O.CO>[C:27]1([S:24]([NH:23][C:20]2[CH:21]=[CH:22][C:17]([CH:16]=[CH:15][C:14]([NH:8][OH:9])=[O:13])=[CH:18][CH:19]=2)(=[O:26])=[O:25])[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.834 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
3-(4-benzenesulfonylamino-phenyl)-acrylic acid methyl ester
|
Quantity
|
1.735 g
|
Type
|
reactant
|
Smiles
|
COC(C=CC1=CC=C(C=C1)NS(=O)(=O)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was vigorously stirred at ambient temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was mixed
|
Type
|
TEMPERATURE
|
Details
|
with warm (50° C.) water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The precipitate was washed with water (2×10 ml), ethyl acetate (10 ml)
|
Type
|
CUSTOM
|
Details
|
crystallised from acetonitrile (15 ml)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)NC1=CC=C(C=C1)C=CC(=O)NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.405 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |